molecular formula C13H18F2O2 B7999882 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol

3,5-Difluoro-2-iso-pentoxyphenethyl alcohol

Cat. No.: B7999882
M. Wt: 244.28 g/mol
InChI Key: LWGPPFWNSJWROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-2-iso-pentoxyphenethyl alcohol is a specialized organic compound characterized by its unique structure, which includes a phenethyl alcohol backbone with difluoro and iso-pentoxy substituents. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol typically involves multi-step organic reactions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced phenethyl derivatives.

  • Substitution: Introduction of various functional groups at the iso-pentoxy position.

Scientific Research Applications

3,5-Difluoro-2-iso-pentoxyphenethyl alcohol has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity in various assays.

  • Medicine: Explored for its therapeutic properties in drug discovery and development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

3,5-Difluoro-2-iso-pentoxyphenethyl alcohol is unique due to its specific structural features. Similar compounds include:

  • 3,5-Difluoro-2-methoxyphenethyl alcohol: Similar structure but with a methoxy group instead of iso-pentoxy.

  • 2,6-Difluoro-3-iso-pentoxyphenethyl alcohol: Different positions of fluorine atoms and iso-pentoxy group.

These compounds may exhibit different chemical and biological properties due to variations in their molecular structures.

Properties

IUPAC Name

2-[3,5-difluoro-2-(3-methylbutoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2O2/c1-9(2)4-6-17-13-10(3-5-16)7-11(14)8-12(13)15/h7-9,16H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGPPFWNSJWROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1F)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.